Venosan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

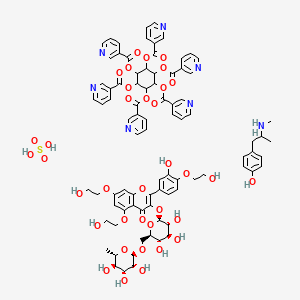

CAS No. |

78920-51-1 |

|---|---|

Molecular Formula |

C85H89N7O36S |

Molecular Weight |

1816.7 g/mol |

IUPAC Name |

5,7-bis(2-hydroxyethoxy)-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;4-[2-(methylamino)propyl]phenol;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate;sulfuric acid |

InChI |

InChI=1S/C42H30N6O12.C33H42O19.C10H15NO.H2O4S/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35;1-8(11-2)7-9-3-5-10(12)6-4-9;1-5(2,3)4/h1-24,31-36H;2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3;3-6,8,11-12H,7H2,1-2H3;(H2,1,2,3,4)/t;14-,21+,23-,24+,26+,27-,28+,29+,32+,33-;;/m.0../s1 |

InChI Key |

WKMVSKLDXSNCDE-WUYIGRECSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O.CC(CC1=CC=C(C=C1)O)NC.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.OS(=O)(=O)O |

Synonyms |

inositol nicotinate - pholedrine sulfate - troxerutin inositol nicotinate, pholedrine sulfate, troxerutin drug combination Venosan |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Graduated Compression Stockings

For Researchers, Scientists, and Drug Development Professionals

This guide delineates the core mechanisms by which graduated compression stockings (GCS) exert their therapeutic effects on the venous and lymphatic systems. It integrates hemodynamic principles, microcirculatory effects, and biomechanical interactions, supported by quantitative data and experimental methodologies.

Core Principle: The Graduated Pressure Gradient

The fundamental mechanism of GCS is the application of a controlled external pressure gradient to the lower limb.[1][2] This pressure is highest at the ankle and systematically decreases proximally towards the knee and thigh.[2][3][4] This design is critical for counteracting the effects of gravity and the hydrostatic pressure that can lead to venous hypertension, particularly when standing or sitting for extended periods.[1][2] The primary goal of this gradient is to facilitate the upward flow of venous blood and lymphatic fluid toward the heart, preventing reflux and pooling in the lower extremities.[1][2][5]

Hemodynamic Effects on Macrocirculation

The external pressure applied by GCS induces significant changes in the macrocirculation of the lower limbs. These effects are primarily mediated by altering the geometry and physiology of the venous system.

2.1. Reduction of Venous Diameter and Increased Blood Flow Velocity

By compressing the limb, GCS reduces the cross-sectional area and diameter of the superficial and deep veins.[4][6][7] According to the principles of fluid dynamics (continuity equation), a reduction in the cross-sectional area of a vessel necessitates an increase in the velocity of fluid flow to maintain a constant volume. Consequently, GCS increases the linear velocity of venous blood flow.[1][6][7] This accelerated flow helps to prevent venous stasis, a key factor in the development of deep vein thrombosis (DVT).[8][9]

2.2. Enhancement of the Calf Muscle Pump Function

The calf muscles are often referred to as the body's "second heart" due to their role in propelling venous blood upward during contraction.[2] GCS acts as an external support structure for these muscles, improving the efficacy of the calf muscle pump.[1][3] The external compression provides a rigid sheath against which the muscles can contract more effectively, leading to a greater ejection fraction of venous blood from the deep veins of the calf.[10][11] Some studies suggest that applying higher pressure over the calf, rather than a traditional graduated profile, may be even more effective at enhancing this pumping function.[10][11][12]

2.3. Improved Venous Valve Competence

In conditions like chronic venous insufficiency (CVI), veins become distended, preventing the leaflets of the venous valves from coapting properly. This leads to venous reflux, where blood flows backward. GCS counteracts this by reducing the vein diameter, which allows the valve leaflets to function correctly and prevent reflux.[6][7][11]

Effects on Microcirculation and Tissue Environment

Beyond the large vessels, GCS influences the microcirculatory system and the surrounding tissue environment.

-

Reduced Edema: By increasing venous and lymphatic return, GCS reduces the pooling of fluid in the interstitial space, leading to a decrease in edema.[2][5]

-

Improved Oxygenation: Some studies have reported that the use of GCS can increase limb oxygenation, likely by improving blood circulation and reducing venous congestion.[1]

-

Cellular and Molecular Effects: Mechanical forces, such as the pressure and shear stress altered by compression, can influence endothelial cell function.[13][14] Laminar shear stress, which is promoted by the increased venous velocity, is associated with anti-inflammatory, anti-apoptotic, and antithrombotic effects on endothelial cells.[13] While direct research on GCS is ongoing, it is plausible that the normalization of hemodynamic forces has a beneficial effect at the cellular level, reducing the pathological gene expression associated with venous hypertension.[15]

Impact on the Lymphatic System

The lymphatic system, which runs in parallel with the venous system, is also significantly affected by GCS. The external pressure gradient supports the drainage of lymphatic fluid from the interstitial tissues into the lymphatic capillaries and collecting vessels.[1][5] This action is crucial for managing conditions like lymphedema and reducing the swelling associated with CVI.[5] The gentle, massaging effect of the stockings can stimulate the movement of lymph, preventing stagnation and fluid buildup.[5]

Quantitative Data and Experimental Evidence

The efficacy of GCS is supported by quantitative measurements from numerous clinical and experimental studies.

Table 1: Hemodynamic Effects of Graduated Compression Stockings

| Parameter | Effect of GCS | Quantitative Finding | Reference |

|---|---|---|---|

| Popliteal Vein Peak Velocity | Increased | +9.6% to +29.9% depending on compression level | [16] |

| Venous Cross-Sectional Area | Decreased | Significantly decreased with light, mild, moderate, and strong pressure | [16] |

| Calf Venous Pump Ejection Fraction | Increased | Median increase of +115% with GCB; +157% with higher calf pressure | [10] |

| Deep Vein Thrombosis (DVT) Risk | Reduced | Relative risk reduction of 64% in general surgical patients |[6][7] |

Table 2: Interface Pressure Measurements of Compression Stockings

| Compression Class | Target Pressure at Ankle (mmHg) | Measured Mean Pressure (mmHg) | Position | Reference |

|---|---|---|---|---|

| Class I | 15-20 | - | - | [17] |

| Class II (Moderate) | 23-32 | 25.84 ± 5.7 | Supine | [18] |

| Class III | 30-40 | 43.5 ± 4.7 | Standing | [19] |

| Class III (Oversized - M on S leg) | 30-40 | 40.4 ± 5.4 | Standing |[19] |

Note: Measured pressures can vary significantly based on limb size, shape, and measurement device.[18][20]

Experimental Protocols

Understanding the methodologies used to generate this data is crucial for researchers.

Protocol 1: Measurement of Interface Pressure

-

Objective: To quantify the pressure exerted by the stocking on the leg surface.

-

Apparatus: Piezoresistive or capacitive pressure sensors (e.g., SIGaT® tester, Medical Stocking Tester).[20][21][22]

-

Methodology:

-

Sensors are placed at standardized anatomical locations, most commonly the B1 point (medial aspect of the leg, where the Achilles tendon meets the gastrocnemius muscle).[20][22]

-

The compression stocking is carefully applied over the sensors.

-

Pressure readings are taken with the subject in different positions (e.g., supine, standing) and during activities (e.g., tiptoeing) to measure resting and working pressures.[20][21]

-

Measurements may be repeated over time (e.g., after 8 hours of wear, or after several weeks) to assess pressure decay.[20][21]

-

Protocol 2: Hemodynamic Assessment using Doppler Ultrasound

-

Objective: To measure changes in venous anatomy and blood flow dynamics.

-

Apparatus: Duplex Doppler Ultrasound machine.

-

Methodology:

-

Baseline measurements are taken without compression. The subject is typically in a supine or standing position.

-

The ultrasound probe is positioned over target veins (e.g., popliteal vein, long saphenous vein).[16]

-

Measurements of venous cross-sectional area (VA), peak blood flow velocity (PVpeak), and mean blood flow velocity (PVmean) are recorded.[16]

-

The subject dons (B1195921) the GCS, and measurements are repeated at specific time intervals (e.g., 1 minute, 70 minutes, 170 minutes) to assess the acute and sustained effects.[16]

-

Conclusion

The mechanism of action of graduated compression stockings is a multifactorial process rooted in biomechanics and physiology. By applying a controlled pressure gradient, GCS reduces venous diameter, enhances calf muscle pump function, and improves venous valve competence.[1][6][7] These macroscopic changes lead to increased venous blood flow velocity and reduced venous stasis and reflux, which in turn alleviates venous hypertension and its sequelae.[1] Concurrently, GCS promotes lymphatic drainage and may exert beneficial effects on the microcirculation and endothelial cell function. The quantitative evidence from in vivo pressure measurements and hemodynamic studies robustly supports these mechanisms, establishing GCS as a cornerstone in the management and prevention of venous and lymphatic disorders.

References

- 1. Graduated compression stockings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sorgen.co [sorgen.co]

- 3. What Are Compression Stockings and How Do They Work? [arteryandvein.com]

- 4. Compression stockings - Wikipedia [en.wikipedia.org]

- 5. drmotionsocks.com [drmotionsocks.com]

- 6. ovid.com [ovid.com]

- 7. Graduated compression stockings in the prevention of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Graduated compression stockings for prevention of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Graduated compression stockings for prevention of deep vein thrombosis during a hospital stay | Cochrane [cochrane.org]

- 10. High compression pressure over the calf is more effective than graduated compression in enhancing venous pump function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improvement of venous pumping function by double progressive compression stockings: higher pressure over the calf is more important than a graduated pressure profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular and molecular effects of mechanical stretch on vascular cells and cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Mechanical Stress on Endothelial Cells In Situ and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanical stretch implications for vascular endothelial cells: Altered extracellular matrix synthesis and remodeling in pathological conditions | Semantic Scholar [semanticscholar.org]

- 16. Effects of graduated compression stockings with different pressure profiles on lower-limb venous structures and haemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acute effects of graduated and progressive compression stockings on leg vein cross-sectional area and viscoelasticity in patients with chronic venous disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Resting pressure exerted by round knitted moderate-compression stockings on the lower leg in clinical practice--results of an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interface Pressures Derived from Oversize Compression Stockings - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Variability of interface pressure produced by ready-to-wear compression stockings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interface pressure under a ready made compression stocking developed for the treatment of venous ulcers over a period of six weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interface pressure and stiffness of ready made compression stockings: comparison of in vivo and in vitro measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Compression Therapy on Venous Hemodynamics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Compression therapy is a cornerstone in the management of chronic venous disease (CVD), exerting its clinical effects through profound modifications of venous hemodynamics. This document provides a detailed examination of the mechanisms by which external compression alters venous blood flow, pressure, and the physiological function of the calf muscle pump. It synthesizes quantitative data from key studies, outlines prevalent experimental methodologies for assessing hemodynamic changes, and illustrates the core physiological and biochemical pathways influenced by this therapeutic modality.

Core Principles of Hemodynamic Modification

Compression therapy functions on a direct mechanical principle: the application of external pressure to the lower limbs counteracts the hydrostatic pressure of gravity, which is a primary driver of venous hypertension in CVD.[1][2] By compressing the limb, these devices reduce the diameter of superficial and deep veins, which, according to the principles of fluid dynamics, increases the velocity of venous blood flow.[3][4] This acceleration of blood flow helps to prevent venous stasis, a key factor in the pathophysiology of thrombosis and inflammation.[5][6]

Furthermore, the external support provided by compression systems enhances the efficacy of the calf muscle pump.[7][8] During ambulation, the contraction of calf muscles squeezes the deep veins, propelling blood towards the heart. Stiff compression materials, in particular, provide a non-yielding backdrop against which the muscles can work more efficiently, increasing the ejection fraction of the venous pump and reducing ambulatory venous hypertension.[7][9]

Quantitative Analysis of Hemodynamic Effects

The application of compression therapy results in measurable changes to several key hemodynamic parameters. The following tables summarize quantitative data from various studies, illustrating the magnitude of these effects.

Table 1: Effect of Compression on Venous Blood Flow Velocity and Volume

| Hemodynamic Parameter | Compression Type/Level | Result | Study Participants | Source |

|---|---|---|---|---|

| Popliteal Vein Peak Velocity (PVpeak) | Light Pressure GCS | 9.64% increase | 12 female subjects | [3][10] |

| Popliteal Vein Peak Velocity (PVpeak) | Mild Pressure GCS | 25.74% increase | 12 female subjects | [3][10] |

| Popliteal Vein Peak Velocity (PVpeak) | Moderate Pressure GCS | 29.91% increase | 12 female subjects | [3][10] |

| Popliteal Vein Peak Velocity (PVpeak) | Strong Pressure GCS | 26.47% increase | 12 female subjects | [3][10] |

| Popliteal Vein Mean Velocity | GCS | Marginal increase from 5.0 cm/s to 5.8 cm/s | 26 hospitalized patients | [11] |

| Venous Volume (VV) | 30-40 mmHg Elastic Stockings (ECS) | 19% reduction from baseline | 10 patients with venous disease | [12] |

| Venous Volume (VV) | Inelastic Compression Wrap (ICW) | 35% reduction from baseline | 10 patients with venous disease | [12] |

| Venous Filling Index (VFI) | 30-40 mmHg Elastic Stockings (ECS) | 25% reduction from baseline | 10 patients with venous disease | [12] |

| Venous Filling Index (VFI) | Inelastic Compression Wrap (ICW) | 39% reduction from baseline | 10 patients with venous disease |[12] |

GCS: Graduated Compression Stockings

Table 2: Impact of Compression on Calf Muscle Pump Function

| Hemodynamic Parameter | Compression Type/Level | Result | Study Participants | Source |

|---|---|---|---|---|

| Ejection Fraction (EF) | Elastic Stockings (ECS) & Inelastic Wrap (ICW) | 27% average improvement | 10 patients with venous disease | [12] |

| Ejection Fraction (EF) | Graduated Compression Bandage (GCB) | 115% median increase | 20 patients with GSV incompetence | [9] |

| Ejection Fraction (EF) | Negative Graduated Compression Bandage (NGCB) | 157% median increase | 20 patients with GSV incompetence | [9] |

| Residual Volume Fraction (RVF) | 21 mmHg Elastic Stockings (at 1.0 km/h walking) | 19.8% decrease (from 50.5% to 40.5%) | 10 limbs with primary CVI | [13] |

| Residual Volume Fraction (RVF) | 21 mmHg Elastic Stockings (at 1.5 km/h walking) | 19.4% decrease (from 49% to 39.5%) | 10 limbs with primary CVI | [13] |

| Residual Volume Fraction (RVF) | 21 mmHg Elastic Stockings (at 2.0 km/h walking) | 18.8% decrease (from 50.5% to 41%) | 10 limbs with primary CVI | [13] |

| Residual Volume Fraction (RVF) | 21 mmHg Elastic Stockings (at 2.5 km/h walking) | 14.2% decrease (from 53% to 45.5%) | 10 limbs with primary CVI |[13] |

GSV: Greater Saphenous Vein; CVI: Chronic Venous Insufficiency

Table 3: Influence of Compression on Venous Wall Shear Stress (WSS)

| Vessel Type | Compression Type | Result | Study Participants | Source |

|---|---|---|---|---|

| Great Saphenous Vein | Grade 1 Medical Stocking | ~100% average increase in mean WSS | 4 healthy subjects | [14][15][16] |

| Peroneal/Posterior Tibial Veins | Grade 1 Medical Stocking | 490% to 650% increase in mean WSS | 4 healthy subjects | [14][15][16] |

| All Vessels (Minimum WSS) | Grade 1 Medical Stocking | Increase from <0.1 Pa to 0.7-0.9 Pa | 4 healthy subjects |[14][15][16] |

Pathophysiological Signaling and the Role of Shear Stress

In chronic venous disease, venous stasis and hypertension lead to altered hemodynamics, characterized by low and oscillatory wall shear stress (WSS). This abnormal mechanical force on the venous endothelium triggers a pro-inflammatory cascade. Endothelial cells (ECs) become activated, leading to the upregulation of adhesion molecules (e.g., ICAM-1, VCAM-1) and the release of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and matrix metalloproteinases (MMPs).[17][18] This sustained inflammatory state contributes to valve damage, vein wall remodeling, and the clinical manifestations of CVD.[17]

Compression therapy directly counteracts this process. By increasing venous blood flow velocity, compression normalizes WSS.[14][15] The restoration of physiological laminar shear stress is known to promote an anti-inflammatory and anti-thrombotic phenotype in endothelial cells, thereby reducing the expression of inflammatory biomarkers.[17][18]

Studies have confirmed that compression therapy leads to a significant decrease in the levels of multiple inflammatory molecules, including IL-1β, IL-6, TNF-α, and various MMPs, which correlates with clinical improvements such as the healing of venous ulcers.[17][18][19]

Experimental Protocols for Assessing Venous Hemodynamics

The quantitative data presented are derived from specific, validated experimental protocols. Understanding these methodologies is critical for interpreting results and designing future studies.

4.1 Duplex and Doppler Ultrasonography This non-invasive technique is widely used to assess both venous anatomy and hemodynamics.

-

Objective: To measure venous cross-sectional area (VA), peak blood flow velocity (PVpeak), and mean blood flow velocity (PVmean).[10]

-

Protocol:

-

Patient Positioning: Subjects are typically examined in a supine or standing position in a controlled environment.

-

Transducer Placement: A high-frequency linear transducer is placed over specific veins of interest, such as the popliteal vein (PV) or great saphenous vein (GSV).

-

B-Mode Imaging: The cross-sectional area of the vein is measured before and after the application of a compression device.

-

Pulsed-Wave Doppler: The Doppler gate is placed in the center of the vessel to record blood flow velocity waveforms.

-

Measurements: Key parameters like peak systolic velocity, end-diastolic velocity, and the time-averaged mean velocity are calculated from the Doppler spectrum.[10][11]

-

Procedure: Measurements are taken at baseline (without compression) and at specified intervals after the application of compression stockings or bandages.[10]

-

4.2 Air Plethysmography (APG) APG is a non-invasive method for measuring changes in limb volume, which allows for the quantification of calf muscle pump function and venous reflux.

-

Objective: To measure venous volume (VV), venous filling index (VFI), and residual volume fraction (RVF).[12][13]

-

Protocol:

-

Setup: The patient is positioned supine with the leg elevated to empty the veins, and a large inflatable cuff (the plethysmograph) is wrapped around the calf.

-

Calibration: The system is calibrated to the initial leg volume.

-

Maneuver: The patient stands, allowing the leg veins to fill with blood, and the increase in volume (functional venous volume) is recorded. To assess the calf pump, the patient performs a series of standardized exercises, such as tip-toe maneuvers or controlled walking on a treadmill.[13]

-

Measurement: The APG records the volume of blood expelled with each muscle contraction and the residual volume remaining after exercise (RVF). The rate of refilling after exercise is used to calculate the VFI.

-

Application: The entire procedure is conducted with and without compression therapy to quantify its effect on these parameters.[13]

-

4.3 Magnetic Resonance Imaging (MRI) and Computational Fluid Dynamics (CFD) This advanced approach provides detailed anatomical and functional data, allowing for precise modeling of hemodynamic forces.

-

Objective: To estimate wall shear stress (WSS) in specific deep and superficial veins.[14][15][16]

-

Protocol:

-

Imaging: High-resolution MRI is used to acquire detailed 3D anatomical images of the calf veins, both with and without a compression stocking.

-

Velocity Mapping: Phase-contrast MRI or ultrasound is used to measure the velocity of blood flow within the imaged vessels.

-

Geometric Reconstruction: The MRI images are used to create patient-specific 3D computational models of the vein segments.

-

Numerical Simulation (CFD): The measured blood flow velocity waveforms are used as boundary conditions for CFD simulations. These simulations solve the governing equations of fluid motion (Navier-Stokes) within the 3D models to calculate detailed hemodynamic parameters, including the distribution and magnitude of WSS on the vein wall.[14][15]

-

References

- 1. woundsinternational.com [woundsinternational.com]

- 2. Compression therapy in venous diseases: physical assumptions and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. michiganvascularcenter.com [michiganvascularcenter.com]

- 5. Compression therapy in venous diseases: current forms of compression materials and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Principles of Compression Therapy | Morris Medical Brisbane | Sigvaris Medical Compression Garments [morrismedical.com.au]

- 7. Compression Therapy: Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Effects of graduated compression stockings with different pressure profiles on lower-limb venous structures and haemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of elastic compression stockings on venous hemodynamics during walking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of elastic compression stockings on wall shear stress in deep and superficial veins of the calf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.viamedica.pl [journals.viamedica.pl]

- 18. The influence of compression therapy on the level of inflammatory biomarkers in patients with chronic venous disease. | Tkaczyk | Acta Angiologica [journals.viamedica.pl]

- 19. Enhancing Venous Health with Effective Compression Therapy | Medical-online-hub.com [medical-online-hub.com]

The Role of Venosan in the Prevention of Deep Vein Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Venosan, a brand of graduated compression stockings (GCS), in the prevention of deep vein thrombosis (DVT). Grounded in extensive clinical evidence, this document elucidates the mechanism of action, summarizes quantitative efficacy data, and details the experimental protocols of key studies, providing a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound and other graduated compression stockings operate on a simple yet effective mechanical principle to counteract the pathophysiological factors leading to DVT, particularly venous stasis. The stockings apply a controlled external pressure to the lower limbs, with the highest pressure exerted at the ankle and gradually decreasing up the leg. This pressure gradient facilitates venous return, reduces the caliber of the superficial and deep veins, and increases the velocity of blood flow, thereby mitigating the risk of thrombus formation.

The primary mechanisms include:

-

Increased Venous Blood Flow Velocity: By narrowing the cross-sectional area of the veins, GCS increases the speed of blood flow, which helps to prevent the pooling of blood and the accumulation of clotting factors.[1][2][3]

-

Reduced Venous Stasis: The external pressure helps to move blood from the superficial venous system to the deep venous system and propels it towards the heart, combating the effects of immobility.

-

Improved Valvular Function: The compression supports the function of the venous valves, preventing the backflow of blood (reflux) which can contribute to venous hypertension and stasis.[1][2]

The following diagram illustrates the physiological impact of graduated compression on venous hemodynamics.

Clinical Efficacy: Quantitative Data Summary

The efficacy of graduated compression stockings in preventing DVT has been rigorously evaluated in numerous randomized controlled trials (RCTs) and meta-analyses. The data consistently demonstrates a significant reduction in DVT incidence in hospitalized patients, particularly those undergoing surgery.

Table 1: Efficacy of Graduated Compression Stockings (GCS) Alone in DVT Prevention

| Study Population | GCS Group (DVT Incidence) | Control Group (No GCS) (DVT Incidence) | Relative Risk Reduction | Odds Ratio (95% CI) | Certainty of Evidence |

| Hospitalized Surgical Patients (19 trials) | 9.8% (134/1365) | 21.2% (282/1328) | - | 0.35 (0.28 to 0.44) | High |

| General Surgical Patients | - | - | 64% | - | - |

| Total Hip Replacement Patients | - | - | 57% | - | - |

| All Hospitalized Patients (20 trials) | 9.0% (134/1445) | 21.0% (290/1408) | - | 0.35 (0.28 to 0.43) | High |

Data compiled from Cochrane systematic reviews and other meta-analyses.[3][4][5][6][7]

Table 2: Efficacy of GCS as an Adjunct to Other Prophylaxis

| Study Population | GCS + Other Prophylaxis (DVT Incidence) | Other Prophylaxis Alone (DVT Incidence) | Odds Ratio (95% CI) |

| Hospitalized Patients (10 RCTs) | 4% (26/621) | 16% (99/627) | 0.25 (0.17 to 0.36) |

Data from a Cochrane systematic review.[4]

Table 3: Thigh-Length vs. Below-Knee Stockings in Stroke Patients

| Outcome | Thigh-Length GCS | Below-Knee GCS | Absolute Difference (95% CI) |

| Proximal DVT Incidence | 6.3% (98/1552) | 8.8% (138/1562) | 2.5% (0.7 to 4.4) |

Data from the CLOTS Trial.[8]

Experimental Protocols and Methodologies

The evidence supporting the use of GCS is derived from well-designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the data.

General Experimental Workflow

The typical workflow for a randomized controlled trial evaluating GCS for DVT prevention is outlined below.

Key Methodological Components

-

Patient Population: Studies predominantly include hospitalized patients at moderate to high risk for DVT, such as those undergoing general, orthopedic, or neurosurgery, as well as immobile medical patients.[4][5][9]

-

Intervention: The intervention involves the application of graduated compression stockings, specifying the length (below-knee or thigh-length) and compression level. Stockings are typically applied before or on the day of surgery and worn continuously until the patient is fully mobile.[4][5][6][7]

-

Control Group: The control group typically receives no stockings or, in some rigorous trials, placebo stockings that provide no significant compression.[10][11] In studies evaluating GCS as an adjunct therapy, the control group receives the other prophylactic method alone (e.g., anticoagulants).[4]

-

Outcome Measurement: The primary outcome is the incidence of DVT. Historically, the radioactive I-125 fibrinogen uptake test was common.[4][5][6][7] More contemporary studies utilize imaging techniques such as compression duplex ultrasonography or venography for diagnosis.[1][8] Outcomes are assessed at specific time points, often between 7 and 14 days after the intervention begins.[5][6][7]

-

Blinding: While blinding of patients and caregivers to the use of stockings can be challenging, outcome assessors, such as ultrasonographers, are often blinded to the treatment allocation to minimize bias.[8]

Signaling Pathways in Thrombus Formation

Deep vein thrombosis is fundamentally a result of an imbalance in the coagulation cascade, often precipitated by factors described by Virchow's triad: venous stasis, endothelial injury, and hypercoagulability. This compound primarily targets venous stasis. The diagram below illustrates the logical relationship between risk factors, the mechanism of GCS, and the prevention of DVT.

Conclusion

The collective body of evidence strongly supports the use of graduated compression stockings, such as this compound, as an effective method for preventing deep vein thrombosis in at-risk hospitalized patients. The mechanism of action is well-understood and focuses on the mechanical improvement of venous hemodynamics to counteract venous stasis. Quantitative data from numerous robust clinical trials demonstrate a significant reduction in DVT incidence, both when used alone and as an adjunct to other prophylactic measures. The standardized protocols employed in these studies provide a solid foundation for the clinical application of this preventative technology. For researchers and professionals in drug and device development, this compound and other GCS represent a benchmark in mechanical thromboprophylaxis, with a clear, evidence-based role in patient care.

References

- 1. Graduated compression stockings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graduated compression stockings in the prevention of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound ® (China)-compression stockings for prevention DVT详情 [this compound.cn]

- 5. Graduated compression stockings for prevention of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Graduated compression stockings for prevention of deep vein thrombosis during a hospital stay | Cochrane [cochrane.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound ® (China)-Thigh-Length Versus Below-Knee Stockings详情 [this compound.cn]

- 9. Background - Graduated compression stockings for the prevention of deep-vein thrombosis in postoperative surgical patients: a systematic review and economic model with a value of information analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Effectiveness of compression stockings to prevent the post-thrombotic syndrome (The SOX Trial and Bio-SOX biomarker substudy): a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Science Behind Venosan's Multi-Component Topical Formulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venosan's topical formulation represents a multi-pronged approach to managing the symptoms of venous insufficiency. By combining four active ingredients—Heparin, Troxerutin (B1681598), Inositol (B14025) Nicotinate (B505614), and Pholedrine (B1677695) Sulfate (B86663)—the formulation is designed to address the complex pathophysiology of venous disorders through synergistic mechanisms. This technical guide delves into the scientific basis of each component, their individual and potential combined mechanisms of action, and provides detailed hypothetical experimental protocols for the evaluation of such a multi-component topical product. The information presented herein is intended to provide a comprehensive scientific resource for researchers, scientists, and drug development professionals in the field of venous and lymphatic disorders.

Introduction: The Rationale for a Multi-Component Approach

Chronic venous insufficiency (CVI) is a prevalent condition characterized by impaired venous return from the lower extremities, leading to symptoms such as pain, edema, varicose veins, and in advanced stages, skin changes and ulceration. The underlying pathophysiology is multifactorial, involving venous hypertension, inflammation, endothelial dysfunction, and microcirculatory disturbances. A therapeutic agent with a single mechanism of action may only address one facet of this complex disease.

The this compound topical formulation is predicated on the principle of a multi-target therapy. By incorporating an anticoagulant, a venoactive bioflavonoid, a vasodilator, and a vasoconstrictor, the formulation aims to simultaneously:

-

Prevent microthrombi formation.

-

Reduce capillary permeability and edema.

-

Improve microcirculation and tissue oxygenation.

-

Modulate venous tone.

This guide will dissect the scientific evidence for each of these actions, supported by data on the individual active pharmaceutical ingredients (APIs).

Active Pharmaceutical Ingredients: Mechanisms of Action

The efficacy of the this compound formulation is derived from the distinct yet complementary pharmacological actions of its four key ingredients.

Heparin: The Anticoagulant and Microcirculatory Modulator

Heparin is a well-established anticoagulant glycosaminoglycan.[1] When applied topically, its primary roles are to exert localized anticoagulant and anti-inflammatory effects, thereby preventing the formation of microthrombi in the cutaneous vasculature and modulating microcirculation.[1][2][3][4][5][6][7][8][9]

Mechanism of Action: Topical heparin is thought to penetrate the stratum corneum and act on the superficial microcirculation.[3][8] Its anticoagulant effect is mediated through the potentiation of antithrombin III, which in turn inactivates thrombin and other clotting factors.[1][2] This localized action can help prevent the progression of venous stasis-related thrombotic events. Furthermore, heparin has demonstrated anti-inflammatory properties by inhibiting the activation of various inflammatory cells and mediators.[3]

Signaling Pathways: Heparin's interaction with endothelial cells can influence various signaling pathways. For instance, it can modulate the activity of growth factors such as Fibroblast Growth Factor (FGF), which plays a role in endothelial cell proliferation and repair.

Troxerutin: The Venoactive Bioflavonoid

Troxerutin, a derivative of the natural flavonoid rutin, is known for its venoactive and vasoprotective properties. It is widely used in the treatment of CVI to reduce edema and improve venous tone.

Mechanism of Action: Troxerutin exerts its effects by decreasing capillary permeability and fragility, which helps to reduce the leakage of fluid into the surrounding tissues, thereby alleviating edema.[10] It also possesses antioxidant and anti-inflammatory properties, which are crucial in mitigating the inflammatory cascade associated with CVI.[10]

Signaling Pathways: Troxerutin has been shown to modulate several signaling pathways involved in inflammation and endothelial function. It can inhibit the release of pro-inflammatory cytokines and reduce the expression of adhesion molecules on endothelial cells, which are responsible for the recruitment of leukocytes to the site of inflammation.[10]

Inositol Nicotinate: The Vasodilator

Inositol Nicotinate is a compound that combines nicotinic acid (niacin) with inositol. Upon absorption, it is slowly hydrolyzed to release nicotinic acid, which acts as a vasodilator.

Mechanism of Action: The vasodilatory effect of nicotinic acid is primarily mediated by the release of prostaglandins, such as prostacyclin (PGI2), from endothelial cells.[1][2][5] This leads to the relaxation of smooth muscle in the vessel walls, resulting in vasodilation and increased blood flow. This action can help to improve microcirculation in areas of venous stasis.

Pholedrine Sulfate: The Vasoconstrictor

Pholedrine is a sympathomimetic amine that acts as an alpha-adrenergic agonist.[11][12]

Mechanism of Action: When applied topically, pholedrine is expected to cause localized vasoconstriction of the superficial veins.[11][13][14][15] This action could potentially improve venous tone and reduce venous pooling in the affected area. The inclusion of a vasoconstrictor in a formulation for venous insufficiency may seem counterintuitive alongside a vasodilator. However, the rationale may lie in a targeted effect on different components of the vasculature. While inositol nicotinate may improve arterial inflow and microcirculation, pholedrine could enhance venous return by constricting dilated superficial veins.

Synergistic Action of the Multi-Component Formulation

The combination of these four active ingredients is designed to create a synergistic effect that addresses multiple aspects of CVI pathophysiology. The proposed interplay of the components is as follows:

-

Heparin and Troxerutin: Together, they work to reduce inflammation and prevent microthrombi, addressing the inflammatory and thrombotic components of CVI.[16]

-

Inositol Nicotinate and Pholedrine Sulfate: This combination of a vasodilator and a vasoconstrictor may work to optimize microcirculation. Inositol nicotinate could enhance arterial inflow and capillary perfusion, while pholedrine sulfate may improve venous return by increasing venous tone.

-

Overall Synergy: The combined action of all four ingredients aims to restore a more balanced microcirculatory environment, reduce edema, alleviate symptoms of venous stasis, and improve the overall health of the affected tissues.

Quantitative Data Summary

As there are no publicly available clinical studies on the specific four-component this compound formulation, the following tables summarize hypothetical quantitative data that would be expected from preclinical and clinical evaluations, based on the known effects of the individual ingredients and similar multi-component topical products.

Table 1: Hypothetical In Vitro Skin Permeation Study Results

| Active Ingredient | Permeation Flux (µg/cm²/h) | Lag Time (h) |

| Heparin | 0.5 ± 0.1 | 4.2 ± 0.8 |

| Troxerutin | 2.1 ± 0.4 | 2.5 ± 0.5 |

| Inositol Nicotinate | 3.5 ± 0.7 | 1.8 ± 0.3 |

| Pholedrine Sulfate | 1.8 ± 0.3 | 2.1 ± 0.4 |

Table 2: Hypothetical Clinical Efficacy Endpoints (12-week study)

| Parameter | Baseline (Mean ± SD) | Week 12 (Mean ± SD) | p-value |

| Leg Pain (VAS, 0-100mm) | 65 ± 15 | 25 ± 10 | <0.001 |

| Ankle Circumference (cm) | 24.5 ± 2.0 | 23.0 ± 1.8 | <0.001 |

| Venous Clinical Severity Score (VCSS) | 8.2 ± 2.5 | 4.1 ± 1.8 | <0.001 |

| Quality of Life (CIVIQ-20 Score) | 45 ± 10 | 20 ± 8 | <0.001 |

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the preclinical and clinical evaluation of a multi-component topical formulation like this compound.

In Vitro Skin Permeation Study

Objective: To determine the percutaneous absorption kinetics of the four active ingredients from the topical formulation.

Methodology:

-

Membrane: Dermatomed human cadaver skin (approximately 500 µm thick).

-

Receptor Solution: Phosphate-buffered saline (PBS) pH 7.4, maintained at 32°C.

-

Procedure:

-

The Franz diffusion cells are assembled with the human skin membrane separating the donor and receptor compartments.

-

A finite dose (e.g., 10 mg/cm²) of the topical formulation is applied to the surface of the stratum corneum in the donor compartment.

-

The receptor solution is continuously stirred, and samples are withdrawn at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).

-

The volume of the withdrawn sample is replaced with fresh receptor solution to maintain sink conditions.

-

The concentration of each of the four active ingredients in the receptor solution samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.

-

-

Data Analysis: The cumulative amount of each drug permeated per unit area is plotted against time. The steady-state flux (Jss) and lag time (tL) are calculated from the linear portion of the plot.

Randomized, Double-Blind, Placebo-Controlled Clinical Trial

Objective: To evaluate the efficacy and safety of the multi-component topical formulation in patients with CVI.

Methodology:

-

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[22][23][24][25][26]

-

Patient Population: Adult patients diagnosed with CVI (CEAP clinical class C2-C4).

-

Intervention:

-

Treatment Group: Application of the active multi-component topical formulation twice daily.

-

Control Group: Application of the vehicle (placebo) formulation twice daily.

-

-

Primary Efficacy Endpoint: Change from baseline in leg pain as measured by a 100-mm Visual Analog Scale (VAS).

-

Secondary Efficacy Endpoints:

-

Change in ankle and calf circumference.

-

Change in the Venous Clinical Severity Score (VCSS).

-

Change in quality of life as assessed by a validated questionnaire (e.g., CIVIQ-20).

-

-

Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin reactions.

-

Statistical Analysis: Efficacy endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate. Safety data will be summarized descriptively.

Conclusion

The this compound multi-component topical formulation is based on a sound scientific rationale of targeting multiple pathophysiological pathways involved in chronic venous insufficiency. The combination of heparin, troxerutin, inositol nicotinate, and pholedrine sulfate holds the potential for a synergistic therapeutic effect. While clinical data on this specific combination is not publicly available, the known mechanisms of the individual components provide a strong foundation for its use in the management of CVI symptoms. The detailed experimental protocols provided in this guide offer a framework for the rigorous scientific evaluation of this and similar multi-component topical formulations, which is essential for substantiating their clinical efficacy and safety. Further research is warranted to fully elucidate the synergistic interactions and clinical benefits of this combination therapy.

References

- 1. A Multicentric, Prospective, Observational, Single-Arm Registry Study to Assess the Clinical Safety and Effectiveness of Thrombophob Ointment (Heparin Sodium + Benzyl Nicotinate) in Indian Patients With Thrombophlebitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl Nicotinate + Heparin: View Uses, Side Effects and Medicines [truemeds.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Heparin+benzyl Nicotinate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 6. Topically applied heparins for the treatment of vascular disorders : a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. researchgate.net [researchgate.net]

- 9. Topical Heparin and Heparinoid-Containing Products as Treatments for Venous Disorders: Compounds, Effects, Clinical Implications, and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological and Therapeutic Effects of Troxerutin: Molecular Signaling Pathways Come into View - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pholedrine: a substitute for hydroxyamphetamine as a diagnostic eyedrop test in Horner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of topical delivery of drugs via direct penetration by reducing blood flow rate in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Effect of Topical Phenylephrine 2.5% on Episcleral Venous Pressure in Normal Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the effects of troxerutin and heparinoid on flap necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aurigaresearch.com [aurigaresearch.com]

- 18. alterlab.co.id [alterlab.co.id]

- 19. permegear.com [permegear.com]

- 20. youtube.com [youtube.com]

- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 22. ISRCTN [isrctn.com]

- 23. Tissue Repair Gel for Venous Leg Ulcers · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 24. LivRelief varicose veins cream in the treatment of chronic venous insufficiency of the lower limbs: A 6-week single arm pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. avogel.ca [avogel.ca]

The Impact of Mechanical Compression on Inflammatory Markers in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular diseases (CVD) are frequently characterized by a persistent inflammatory state, which contributes significantly to disease progression and adverse clinical outcomes. Compression therapy, a cornerstone in the management of chronic venous disease (CVD), is increasingly being investigated for its systemic benefits, including the modulation of inflammatory processes. This technical guide provides an in-depth analysis of the current scientific evidence on the effects of various compression modalities on key inflammatory biomarkers in patients with CVD. We consolidate quantitative data from multiple clinical studies, detail the experimental protocols employed, and elucidate the underlying molecular signaling pathways through which mechanical compression exerts its anti-inflammatory effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of mechanotransduction-based interventions for cardiovascular disease.

Introduction

Inflammation is a critical component in the pathophysiology of a spectrum of cardiovascular diseases, including chronic venous disease, peripheral artery disease (PAD), and heart failure (HF). In these conditions, endothelial dysfunction, altered shear stress, and tissue hypoxia can trigger the release of pro-inflammatory cytokines and other mediators, leading to a chronic inflammatory state that exacerbates tissue damage and impairs healing.[1]

Compression therapy, through the application of external pressure to the limbs, is a well-established treatment for chronic venous insufficiency, primarily aimed at improving venous hemodynamics.[1] However, a growing body of evidence suggests that the benefits of compression extend beyond simple mechanical fluid shifts. The mechanical forces exerted by compression therapy can influence cellular signaling pathways, leading to a reduction in the expression and circulation of key inflammatory markers. This guide will explore the quantitative effects of compression on these markers, the methodologies used to ascertain these effects, and the intricate signaling cascades involved.

Quantitative Effects of Compression on Inflammatory Markers

The application of compression therapy has been shown to significantly alter the landscape of inflammatory biomarkers in patients with cardiovascular disease, particularly in those with chronic venous insufficiency and venous leg ulcers. The following tables summarize the quantitative findings from key clinical studies.

| Inflammatory Marker | Baseline Level (pg/mL) | Post-Compression Level (pg/mL) | Percentage Change | Type of Compression | Patient Population | Reference |

| Interleukin-1β (IL-1β) | 15.2 ± 3.4 | 8.1 ± 2.1 | -46.7% | High-strength compression bandaging | 30 limbs with CVI and leg ulceration | [2] |

| Interleukin-6 (IL-6) | 25.8 ± 5.9 | 12.3 ± 3.7 | -52.3% | High-strength compression bandaging | 30 limbs with CVI and leg ulceration | [2] |

| Interleukin-8 (IL-8) | 150.4 ± 34.2 | 70.1 ± 18.5 | -53.4% | High-strength compression bandaging | 30 limbs with CVI and leg ulceration | [2] |

| Tumor Necrosis Factor-α (TNF-α) | 18.9 ± 4.1 | 9.5 ± 2.8 | -49.7% | High-strength compression bandaging | 30 limbs with CVI and leg ulceration | [2] |

| Matrix Metalloproteinase-9 (MMP-9) | 1250 ± 250 | 600 ± 150 | -52.0% | High-strength compression bandaging | 29 patients with CVI and leg ulceration | [1] |

Table 1: Effect of High-Strength Compression Bandaging on Pro-inflammatory Cytokines and MMP-9 in Patients with Chronic Venous Insufficiency (CVI) and Leg Ulceration. Data are presented as mean ± standard deviation.

| Inflammatory Marker | Baseline Level | Post-Compression Level | Condition | Type of Compression | Patient Population | Reference |

| C-Reactive Protein (CRP) | 3.26 ± 2.41 mg/L | Not specified | PAD | Not specified | 387 patients with PAD | [3] |

Table 2: Baseline C-Reactive Protein Levels in Patients with Peripheral Artery Disease (PAD). While the study established a correlation between CRP levels and PAD severity, it did not investigate the direct effect of compression therapy on CRP levels.[3] Further research is needed to quantify the impact of compression on this key inflammatory marker in the PAD population.

Note: There is a notable lack of quantitative data on the effects of compression therapy on inflammatory markers specifically in patients with heart failure. While some studies have explored the hemodynamic effects of compression in this population, the corresponding changes in inflammatory cytokines have not been extensively reported.[4][5]

Experimental Protocols

The methodologies employed in studying the effects of compression on inflammatory markers are critical for the interpretation and replication of findings. Below are detailed protocols from key cited studies.

Study of High-Strength Compression on Cytokines in CVI Ulcer Tissue

-

Objective: To determine the protein levels of a wide range of inflammatory cytokines in untreated CVI ulcer tissue before and after 4 weeks of high-strength compression therapy.[2]

-

Patient Population: Thirty limbs with untreated CVI and leg ulceration. Patients were categorized as rapid or delayed healers based on the change in ulcer surface area.[2]

-

Intervention: Sustained high-compression bandaging was applied for 4 weeks at an ambulatory wound center.[2]

-

Sample Collection: Biopsies were obtained from both healthy and ulcerated tissue before the initiation of therapy and after the 4-week treatment period.[2]

-

Biomarker Measurement: A multiplexed protein assay was utilized to simultaneously measure the concentrations of multiple cytokines in the tissue samples.[2]

Study of Compression Stockings in Uncomplicated Varicose Veins

-

Objective: To analyze the effect of medical compression stockings on symptoms in patients with uncomplicated varicose veins.

-

Patient Population: Patients with uncomplicated varicose veins (CEAP classification C2s–C4a) were enrolled in a randomized, controlled clinical trial.

-

Intervention: The study consisted of a one-week baseline period followed by a four-week follow-up period. The intervention group received medical compression stockings (class I, 18–21 mmHg), while the control group received no treatment.

-

Data Collection: Symptom severity was measured using a symptom sum score over the 5-week period.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of compression therapy are believed to be mediated through the process of mechanotransduction, where mechanical stimuli are converted into biochemical signals within cells. In the context of the vascular endothelium, the cells lining the blood vessels, compression and the resulting changes in shear stress are sensed by mechanoreceptors on the cell surface. This initiates a cascade of intracellular signaling events that ultimately modulate the expression of inflammatory genes.

Mechanotransduction in Endothelial Cells

External compression alters the hemodynamic forces experienced by endothelial cells. This mechanical signal is primarily sensed by cell surface receptors such as integrins and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) .[6] Activation of these mechanosensors triggers downstream signaling cascades.

Integrin engagement leads to the activation of Focal Adhesion Kinase (FAK) , a key regulator of cellular responses to mechanical stress.[7] Simultaneously, PECAM-1 activation can stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway .[8] Both the FAK and PI3K/Akt pathways converge on the modulation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) .[7][9]

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] The signaling pathways activated by mechanical compression can lead to the inhibition of NF-κB activity, resulting in the downregulation of inflammatory gene expression and a subsequent reduction in the production of inflammatory mediators.[6]

Experimental Workflow for Cytokine Measurement

The quantification of inflammatory markers is a critical step in evaluating the efficacy of compression therapy. A common and robust method for measuring cytokine levels in biological samples is the Enzyme-Linked Immunosorbent Assay (ELISA).

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of compression therapy in modulating the inflammatory response in patients with cardiovascular disease, particularly chronic venous disease. The quantitative data demonstrate a significant reduction in key pro-inflammatory cytokines and matrix metalloproteinases following compression treatment. The elucidation of the underlying mechanotransduction pathways provides a molecular basis for these clinical observations, highlighting the potential for mechanical forces to be harnessed for therapeutic benefit.

Despite these advances, several areas warrant further investigation. There is a clear need for more robust clinical trials to quantify the effects of compression on inflammatory markers in patients with heart failure and peripheral artery disease. Such studies would help to define the patient populations most likely to benefit from this intervention and to optimize treatment protocols. Furthermore, a deeper understanding of the intricate cross-talk between different signaling pathways activated by mechanical stimuli will be crucial for the development of novel therapeutic strategies that target specific components of the inflammatory cascade.

References

- 1. The influence of compression therapy on the level of inflammatory biomarkers in patients with chronic venous disease. | Tkaczyk | Acta Angiologica [journals.viamedica.pl]

- 2. Inflammatory cytokine levels in chronic venous insufficiency ulcer tissue before and after compression therapy [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Compression therapy for leg oedema in patients with heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endothelial Mechanotransduction, Redox Signaling and the Regulation of Vascular Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Intermittent Pneumatic Compression + Exercise for Peripheral Arterial Disease · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]

- 9. researchgate.net [researchgate.net]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Lymphedema Management: A Technical Guide to Compression Therapy

For Researchers, Scientists, and Drug Development Professionals

Lymphedema, a chronic and progressive condition characterized by the accumulation of protein-rich fluid in the interstitial spaces, presents a significant therapeutic challenge.[1][2] While curative options remain elusive, compression therapy stands as a cornerstone of management, aiming to reduce limb volume, prevent disease progression, and improve quality of life.[3][4] This technical guide provides an in-depth analysis of the principles, applications, and evidence-based outcomes of compression therapy for lymphedema, tailored for an audience engaged in research and therapeutic development.

Pathophysiological Rationale for Compression Therapy

Lymphedema arises from a compromised lymphatic system, unable to adequately drain interstitial fluid, leading to a cascade of pathological events including chronic inflammation, fibrosis, and adipose tissue deposition.[5] Compression therapy counteracts these processes through several key mechanisms:

-

Increased Interstitial Hydrostatic Pressure: External compression elevates the pressure within the interstitial fluid, which in turn reduces the net filtration of fluid from capillaries into the interstitium and promotes the reabsorption of fluid back into the venous and lymphatic capillaries.[1][5]

-

Enhanced Lymphatic and Venous Flow: By providing a rigid external support, particularly with inelastic materials, compression therapy enhances the efficacy of the muscle pump during activity. Muscle contraction against the compression garment or bandage generates high working pressures that propel lymph and venous blood, improving drainage.[1]

-

Support for Damaged Tissue: The elastic fibers in lymphedematous tissue are often damaged and lose their ability to resist fluid accumulation. External compression provides the necessary support to compensate for this loss of tissue elasticity.[5]

-

Softening of Fibrotic Tissue: The sustained pressure from compression therapy, especially when combined with specialized foam materials, can help to break down and soften fibrotic connective tissue that is characteristic of chronic lymphedema.[5]

Quantitative Outcomes of Compression Therapies

The efficacy of various compression modalities has been quantified in numerous clinical trials. The primary outcome measure is typically the percentage reduction in excess limb volume. The following tables summarize the quantitative data from key studies on multilayer lymphoedema bandaging (MLLB), compression garments (CG), and intermittent pneumatic compression (IPC).

Table 1: Efficacy of Multilayer Lymphoedema Bandaging (MLLB)

| Study | Intervention | Duration | Mean Limb Volume Reduction (%) | Key Findings |

| Badger et al. (2000)[6][7] | MLLB followed by hosiery | 24 weeks | 31% | Significantly greater and more sustained reduction compared to hosiery alone (15.8%).[6][7] |

| Observational Study[1] | Commercial two-layer bandaging system | 19 days | 15.3% (range: 12.9% - 27.8%) | Significant reduction in both upper and lower limb lymphedema.[1] |

| Randomized Controlled Trial[1] | Adjustable inelastic compression wrap vs. two-layer inelastic MLLB | 24 hours | 10.3% vs. 5.9% | Adjustable wraps showed a significantly greater reduction in limb volume.[1] |

| Systematic Review[1] | Compression bandaging in isolation | Not specified | 4% - 7% | Modest but significant reductions in limb volume.[1] |

Table 2: Efficacy of Compression Garments (CG)

| Study | Intervention | Duration | Mean Limb Volume Reduction (%) | Key Findings |

| Systematic Review[1] | CG with 30-40 mmHg pressure | 2 weeks | Modest but significant reduction | Effective for modest reductions in arm volume.[1] |

| Ochalek et al.[8] | Comparison of different CGs | Not specified | Significant reduction | Compression therapy with garments significantly reduced limb volume and improved symptoms compared to no treatment.[8] |

| McNeely et al.[8] | Systematic review and meta-analysis | Not specified | Effective in reduction | Compression garments are effective in reducing limb volume and improving quality of life in breast cancer-related lymphedema.[8] |

Table 3: Efficacy of Intermittent Pneumatic Compression (IPC)

| Study | Intervention | Duration | Mean Limb Volume Reduction (%) | Key Findings |

| Systematic Review & Meta-analysis (BCRL)[9] | IPC for prevention | > 2 weeks | N/A (focus on incidence) | Significantly reduced the incidence of breast cancer-related lymphedema (BCRL).[9] |

| Systematic Review & Meta-analysis (BCRL)[9] | IPC for treatment (lymphedema duration ≤ 24 months, pressure ≤ 40 mmHg) | > 2 weeks | Statistically significant | Associated with better limb volume outcomes.[9] |

| Mayrovitz et al.[8] | IPC for lower-extremity lymphedema | Not specified | Significant reduction | Demonstrated significant reductions in limb volume and improvements in tissue fluid content.[8] |

| Clinical Review[10] | IPC | Not specified | 5.8% to 45.3% | Wide range of reduction depending on severity. Inpatient use over 48 hours showed a 75% reduction in acute cases.[10] |

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for researchers. Below are detailed protocols from key cited experiments.

Multilayer Bandaging vs. Hosiery Alone (Badger et al., 2000)

-

Study Design: A randomized, controlled, parallel-group clinical trial.[6]

-

Participants: Ninety women with unilateral upper or lower limb lymphedema.[6]

-

Intervention Group: Received 18 days of multilayer low-stretch bandaging (MLLB) followed by the use of elastic hosiery for a total of 24 weeks.[6]

-

Control Group: Used elastic hosiery alone for 24 weeks.[6]

-

Outcome Measures: The primary outcome was the percentage reduction in excess limb volume, calculated from circumferential measurements.

-

Limb Volume Measurement: Water displacement volumetry was used to measure limb volume at baseline and follow-up assessments. Excess limb volume was calculated as the difference in volume between the affected and unaffected limbs.

Adjustable Inelastic Compression Wrap vs. Two-Layer Bandaging

-

Study Design: A randomized controlled trial.[1]

-

Participants: 30 patients with lower limb lymphedema.[1]

-

Intervention Group: Wore an adjustable inelastic compression wrap system continuously for 24 hours.[1]

-

Control Group: Received two-layer inelastic multicomponent compression bandaging for 24 hours.[1]

-

Outcome Measures: The primary outcome was the percentage reduction in limb volume.

-

Limb Volume Measurement: Limb volume was measured using a perometer, an optoelectronic scanning device, at baseline and after 24 hours of continuous wear.

Intermittent Pneumatic Compression for Breast Cancer-Related Lymphedema (Systematic Review & Meta-analysis)

-

Study Selection: A systematic search of databases including PubMed, Embase, Web of Science, and The Cochrane Library for randomized controlled trials of IPC in the prevention and treatment of BCRL.[9]

-

Inclusion Criteria: Randomized controlled trials comparing IPC (alone or as an adjunct) with no treatment, placebo, or other conservative treatments for BCRL.[9]

-

Data Extraction: Two researchers independently extracted data on study design, participant characteristics, intervention details (IPC pressure, duration, frequency), and outcomes (limb volume, incidence of lymphedema, joint movement, subjective symptoms).[9]

-

Statistical Analysis: Meta-analysis was performed using RevMan software. Risk ratio (RR) was used for dichotomous data (incidence of lymphedema), and standardized mean difference (SMD) was used for continuous data (limb volume).[9]

Visualizing Mechanisms and Workflows

To further elucidate the complex interactions and processes involved in compression therapy research, the following diagrams are provided in the DOT language for use with Graphviz.

Physiological Signaling Pathway of Compression Therapy

Caption: Physiological effects of external compression on the tissue microenvironment and vascular systems in lymphedema.

Experimental Workflow for a Comparative Clinical Trial

Caption: A generalized workflow for a randomized controlled trial comparing two compression therapy interventions.

Conclusion and Future Directions

The evidence overwhelmingly supports the use of compression therapy as a fundamental component of lymphedema management. Multilayer bandaging is highly effective for initial limb volume reduction, while compression garments are crucial for long-term maintenance. Intermittent pneumatic compression offers a valuable adjunctive therapy, particularly for home-based management.

For researchers and drug development professionals, understanding the mechanisms and quantitative outcomes of compression therapy is vital. Future research should focus on optimizing compression protocols, including pressure, duration, and the combination of different modalities. Furthermore, investigating the synergistic effects of novel pharmacological agents with compression therapy could open new avenues for more effective lymphedema treatment. The development of advanced materials for compression garments and user-friendly application systems also represents a significant area for innovation. A standardized approach to outcome measurement in clinical trials is essential for cross-study comparisons and the establishment of definitive best practices.[11]

References

- 1. journals.cambridgemedia.com.au [journals.cambridgemedia.com.au]

- 2. The effect of compression therapies and therapeutic modalities on lymphedema secondary to cancer: a rapid review and evidence map - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Compression Therapy in Lymphedema Care: A Key to Managing Swelling and Enhancing Quality of Life - Prism Dynamic Medical Supply Solutions [prism-medical.com]

- 4. lymphedemaadvocacygroup.org [lymphedemaadvocacygroup.org]

- 5. The Science behind Compression Therapy in Lymphedema Management « Lymphedema Blog [lymphedemablog.com]

- 6. A randomized, controlled, parallel-group clinical trial comparing multilayer bandaging followed by hosiery versus hosiery alone in the treatment of patients with lymphedema of the limb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Intermittent pneumatic compression devices for the prevention and treatment of breast cancer-related lymphedema—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acibademhealthpoint.com [acibademhealthpoint.com]

- 11. e3s-conferences.org [e3s-conferences.org]

The Vicious Cycle: A Technical Guide to the Pathophysiology of Prolonged Standing and Chronic Venous Disease

For Immediate Release

This technical guide provides an in-depth analysis of the intricate link between prolonged occupational standing and the development and progression of chronic venous disease (CVD). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the hemodynamic, cellular, and molecular mechanisms at play. It offers a detailed look at the experimental models used to study this condition and presents key quantitative data and methodologies to facilitate further research and therapeutic innovation.

Executive Summary

Chronic venous disease is a prevalent condition characterized by impaired venous return from the lower extremities, leading to a spectrum of signs and symptoms from telangiectasias to venous ulcers.[1] A significant and modifiable risk factor for the development and exacerbation of CVD is prolonged standing, a daily reality for nearly half of the global workforce.[2] The static, upright posture imposes a sustained hydrostatic load on the lower limb venous system, initiating a cascade of pathological events. This guide elucidates the progression from venous hypertension to valvular incompetence, endothelial dysfunction, chronic inflammation, and ultimately, debilitating tissue damage.

The Hemodynamic Catalyst: Venous Hypertension

The cornerstone of CVD pathophysiology is venous hypertension. In a standing individual, the column of blood from the heart to the feet exerts significant hydrostatic pressure on the lower extremity veins. While the calf muscle pump effectively counteracts this pressure during ambulation, prolonged static standing negates this mechanism.[3][4] This sustained elevation in pressure, or venous hypertension, is the primary trigger for the subsequent pathological changes.[1]

Quantitative Hemodynamic Data

The impact of posture on venous pressure is quantifiable and stark. These measurements underscore the physiological stress imposed by prolonged standing.

| Parameter | Walking | Sitting | Quiet Standing | Source |

| Ambulatory Venous Pressure | ~20 mm of water | ~60-80 mm of water | ~100 mm of water | [5] |

| Venous Refilling Time (VRT) | Normal | Normal | Significantly Shortened | [6] |

| Leg Edema | Minimal | Moderate | Pronounced Increase | [7] |

A 20-minute period of quiet standing has been shown to significantly shorten venous refilling time, indicating a decline in venous function, while sitting for the same duration does not produce a statistically significant change.[6] Furthermore, studies have demonstrated a significant increase in the odds ratio for developing varicose veins in workers who stand for more than four hours a day.[7]

The Cellular and Molecular Cascade

Sustained venous hypertension initiates a complex interplay of cellular and molecular events that drive the progression of CVD. This cascade involves endothelial dysfunction, inflammation, and tissue remodeling.

Endothelial Dysfunction and Inflammation

The venous endothelium, a critical regulator of vascular tone and health, is a primary target of the mechanical stress induced by hypertension.[8]

-

Mechanotransduction : Elevated pressure and altered shear stress activate endothelial cells.[1][9]

-

Inflammatory Activation : This activation leads to the upregulation of adhesion molecules such as Intercellular Adhesion Molecule (ICAM) and Vascular Cell Adhesion Molecule (VCAM).[10]

-

Leukocyte Infiltration : These molecules facilitate the adhesion and migration of leukocytes into the vein wall and valve leaflets, establishing a chronic inflammatory state.[9] Quiet standing for as little as 30 minutes can trigger an inflammatory response in the venous wall.[1]

Oxidative Stress

The inflammatory environment, coupled with venous stasis and hypoxia, promotes the generation of Reactive Oxygen Species (ROS).[2][11][12] This state of oxidative stress contributes directly to endothelial damage, further potentiates the inflammatory response, and plays a role in the degradation of the extracellular matrix.[12][13]

Extracellular Matrix (ECM) Remodeling

A key feature of advanced CVD is the structural failure of the vein wall and valves. This is largely mediated by an imbalance in the activity of Matrix Metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[9][14]

-

MMP Upregulation : Venous hypertension, hypoxia, and inflammation lead to increased expression and activity of MMPs, particularly MMP-1, MMP-2, and MMP-9.[10][15][16]

-

ECM Degradation : These enzymes degrade critical structural proteins of the ECM, including collagen and elastin, leading to weakening of the vein wall, dilation, and valvular incompetence.[10][14]

Below is a diagram illustrating the core signaling pathway from prolonged standing to chronic venous disease.

Experimental Protocols for Studying CVD

Advancing the understanding and treatment of CVD relies on robust experimental models. The following sections detail key methodologies for both in vivo and in vitro studies.

In Vivo Model: Induction of Venous Hypertension in Rodents

Animal models are crucial for studying the long-term effects of venous hypertension on vein structure and function.[17][18] A common method involves surgical ligation to induce pressure changes.[19]

Objective : To create a sustained model of venous hypertension in a rat to study vein wall remodeling and valvular incompetence.

Materials :

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scalpel, forceps, sutures)

-

Stereomicroscope

Protocol :

-

Anesthesia and Preparation : Anesthetize the rat and place it in a supine position. Shave and sterilize the inguinal region.

-

Surgical Exposure : Make a small incision in the groin to expose the femoral vein and its major tributaries.

-

Ligation : Under a stereomicroscope, carefully ligate the femoral vein distal to the profunda femoris branch. Ligate several tributary veins to ensure sustained hypertension.[18][19]

-

Closure : Suture the muscle and skin layers.

-

Post-operative Care : Administer analgesics and monitor the animal for recovery.

-

Analysis : After a predetermined period (e.g., 2-4 weeks), harvest the vein segments proximal to the ligation for histological, immunohistochemical, or molecular analysis.

The following diagram illustrates the experimental workflow for this in vivo model.

In Vitro Model: Endothelial Cell Response to Shear Stress

In vitro models using parallel-plate flow chambers allow for the precise study of endothelial cell responses to defined hemodynamic forces, isolating the effects of shear stress from pressure.[20][21]

Objective : To analyze gene expression changes in human endothelial cells exposed to low, oscillatory shear stress, mimicking conditions of venous stasis.

Materials :

-

Human Umbilical Vein Endothelial Cells (HUVECs)[22]

-

Endothelial growth medium (EGM-2)[22]

-

Fibronectin-coated glass slides

-

Parallel-plate flow chamber system

-

Peristaltic pump capable of generating oscillatory flow

-

Incubator with CO2 control

-

RNA extraction kits and qPCR reagents

Protocol :

-

Cell Culture : Culture HUVECs in EGM-2 medium.

-

Seeding : Seed approximately 1 x 10^6 HUVECs onto a fibronectin-coated glass slide and allow them to grow to a confluent monolayer for 24 hours.[23]

-

Assembly : Assemble the glass slide into the parallel-plate flow chamber.

-